Adiponitrile

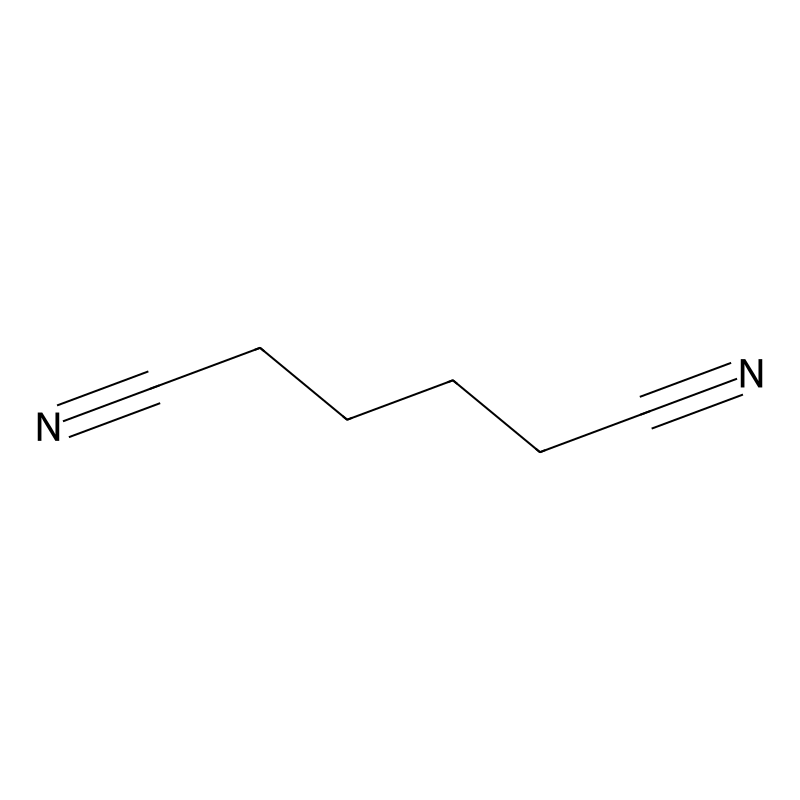

CN(CH2)4CN

C6H8N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CN(CH2)4CN

C6H8N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.74 M

Sol in alc, chloroform

Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons.

In water, 8.0X10+4 mg/l @ 20 °C.

Solubility in water, g/l at 20 °C: 50-100 (good)

4.5%

Synonyms

Canonical SMILES

Precursor for Nylon-6,6

Adiponitrile serves as a key precursor in the synthesis of hexamethylenediamine (HMD) [ScienceDirect - Journal of Molecular Catalysis A: Chemical, Production of hexamethylenediamine from adiponitrile and hydrogen using a Ni–Al2O3 catalyst, ], a crucial building block for Nylon-6,6. This high-performance polymer finds application in research due to its:

Mechanical Strength

Nylon-6,6 possesses superior tensile strength and elasticity, making it suitable for fabricating research equipment requiring durability [American Chemical Society - Nylon 6,6, ].

Chemical Resistance

Its resistance to various chemicals allows its use in containers and tubing for handling diverse research materials [░AATCC Textile Testing - Nylon 66 (Polyamide 66) - Chemical Resistance, ].

Applications in Nanotechnology

Research in nanotechnology explores the manipulation of materials at the atomic and molecular level. Nylon-6,6 derived from adiponitrile can be:

Electrospun into Nanofibers

The electrospinning technique utilizes an electric field to create ultra-thin fibers from Nylon-6,6 solutions. These nanofibers have applications in areas like filtration, drug delivery, and tissue engineering [National Institutes of Health - Electrospinning of Chitosan-Based Nanofibers for Tissue Engineering Applications, ].

Used as a Support Material

Due to its thermal stability and compatibility with various solvents, Nylon-6,6 can serve as a base for the synthesis and manipulation of nanoparticles [Royal Society of Chemistry - Polymer-Based Nanofibers for Biomedical Applications, ].

Adiponitrile is an organic compound with the chemical formula or . It appears as a viscous, colorless liquid and is classified as a dinitrile due to the presence of two cyano groups. Adiponitrile is primarily recognized as a precursor for the production of nylon 6,6, a widely used synthetic polymer in textiles and engineering materials. In 2005, global production reached approximately one million tonnes, underscoring its industrial significance .

Adiponitrile is classified as a moderately toxic compound. The oral LD₅₀ (median lethal dose) in rats is estimated to be around 300 mg/kg []. It can cause irritation upon contact with skin, eyes, and mucous membranes. Inhalation and skin absorption are also potential exposure routes for this toxic compound []. Due to its hazardous nature, strict regulations govern the production, storage, and handling of adiponitrile [].

Adiponitrile exhibits toxicity and can cause irritation upon contact with skin or mucous membranes. Its median lethal dose (LD50) for oral ingestion in rats is reported to be 300 mg/kg. Due to its potential health hazards, exposure limits have been established: the American Conference of Governmental Industrial Hygienists recommends a time-weighted average threshold limit value of 2 ppm for skin exposure .

Adiponitrile can be synthesized through several methods:

- Nickel-Catalyzed Hydrocyanation: This modern method involves the hydrocyanation of butadiene:This process has largely replaced older methods due to its efficiency and lower toxicity .

- Electrochemical Hydrodimerization: An emerging green synthesis method that utilizes water-based electrolytes and can be coupled with renewable energy sources. This method offers advantages in selectivity and efficiency but faces challenges regarding energy conversion .

- Thermal Hydrocyanation: While less common now, this method involves heating butadiene with hydrogen cyanide under specific conditions.

- From Adipic Acid: Adiponitrile can also be produced via the dehydration of adipic acid diamide, although this method is rarely employed due to lower yields .

The primary application of adiponitrile is in the production of nylon 6,6. Other applications include:

- Intermediate for Other Chemicals: It serves as a precursor for various chemicals used in plastics and coatings.

- Solvent and Plasticizer: Due to its chemical properties, it can function as a solvent or plasticizer in certain formulations .

Research has indicated that adiponitrile interacts with various biological systems, primarily through its toxicological effects. Studies highlight potential impacts on cellular mechanisms due to its reactive nature. The compound's interaction with enzymes and receptors remains an area of ongoing research to better understand its biological implications .

Adiponitrile shares structural similarities with several other compounds. Below are some comparable compounds highlighting adiponitrile's uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Acrylonitrile | A precursor for polyacrylonitrile; used in fibers. | |

| Hexamethylenediamine | A product of adiponitrile hydrogenation; key in nylon production. | |

| Adipic Acid | A dicarboxylic acid used in nylon production; less toxic than adiponitrile. | |

| Dicyandiamide | Used as a fertilizer and in resins; structurally related but more stable. |

Adiponitrile's unique properties stem from its dual cyano groups, which confer distinct reactivity compared to these similar compounds .

Adiponitrile, systematically named hexanedinitrile, possesses the molecular formula C₆H₈N₂ with a molecular weight of 108.144 g/mol [1] [2] [3]. The compound features a linear aliphatic structure characterized by two terminal nitrile functional groups (-C≡N) connected by a four-carbon methylene chain [1] [4]. The structural formula can be represented as NC-(CH₂)₄-CN or CN(CH₂)₄CN [1] [4] [2].

The molecular geometry of adiponitrile demonstrates sp³ hybridization for the methylene carbon atoms in the central alkyl chain, while the carbon atoms bonded to nitrogen exhibit sp hybridization characteristic of nitrile groups [5]. The nitrile functional groups adopt a linear configuration with C≡N bond angles of approximately 180°, consistent with the sp hybridization state [5]. The central methylene carbons maintain tetrahedral geometry with bond angles near 109.5° [5].

The compound exhibits a symmetrical molecular structure with C₂ᵥ point group symmetry, where the molecule possesses a center of inversion located at the midpoint of the central C-C bond [6]. This symmetrical arrangement contributes to the compound's physical and chemical properties, including its relatively high dipole moment of 3.87 Debye at 75°C [7].

Physical Properties

Thermodynamic Properties

Adiponitrile demonstrates distinctive thermodynamic characteristics reflective of its dinitrile structure. The compound exhibits a boiling point of 295°C under standard atmospheric pressure [8] [9], significantly higher than mono-nitriles of comparable molecular weight due to enhanced intermolecular dipole-dipole interactions between the polar nitrile groups.

The melting point of adiponitrile occurs at 2.3°C [7] [10] [8], indicating the compound exists as a liquid under standard ambient conditions. The relatively low melting point suggests moderate intermolecular forces in the solid state, despite the presence of two polar nitrile functionalities.

Thermodynamic analysis reveals a heat of formation value of 39.3 kcal/mol at 25°C [7], indicating the compound's relative stability. The heat of combustion has been determined as -14,230 Btu/lb (-3.31 × 10⁷ J/kg) [11], while the estimated heat of vaporization is 240 Btu/lb (5.59 × 10⁵ J/kg) [11]. The liquid heat capacity remains relatively constant at 0.480 Btu/lb-°F across the temperature range of 85-150°F [11].

The autoignition temperature of adiponitrile is 460°C [9], establishing the thermal stability threshold beyond which spontaneous combustion occurs. The compound exhibits explosive limits with a lower explosive limit (LEL) of 1.7% and upper explosive limit (UEL) of 5.0% [10], though alternative sources report an explosive range of 7-14% by volume [9].

Solubility Parameters

Adiponitrile demonstrates selective solubility characteristics dependent on solvent polarity and hydrogen bonding capability. In aqueous systems, the compound exhibits moderate solubility of 9 wt% (90 g/L) at 20°C [7] [9], which increases substantially to 50 wt% at elevated temperature of 102°C [7]. This temperature-dependent solubility behavior indicates endothermic dissolution with positive enthalpy of solution.

The compound shows excellent solubility in polar protic solvents including methanol and ethanol [9], attributed to favorable dipole-dipole interactions and potential hydrogen bonding between the nitrile nitrogen lone pairs and protic hydrogens. Adiponitrile also demonstrates complete miscibility with chloroform [9], a polar aprotic solvent with suitable polarity matching.

Conversely, adiponitrile exhibits poor solubility in nonpolar solvents including cyclohexane, diethyl ether, carbon disulfide, and carbon tetrachloride [9]. This selective dissolution pattern confirms the compound's polar nature, with a log P (octanol-water partition coefficient) of -0.32 [12], indicating preferential partitioning into the aqueous phase over organic phases.

Viscosity and Density Characteristics

The density of adiponitrile varies with temperature, exhibiting values of 0.965 g/mL at 20°C [7] and 0.951 g/mL at 25°C [3] [9]. The specific gravity at 20°C is 0.965 [10] [9], indicating the compound is less dense than water under standard conditions.

Viscosity measurements demonstrate temperature-dependent behavior, with dynamic viscosity of 5.8 cP at 30°C [7]. Extended viscosity data reveals decreasing viscosity with increasing temperature, ranging from 7.070 cP at 65°F (18.3°C) to 3.565 cP at 115°F (46.1°C) [11]. This inverse temperature-viscosity relationship follows typical liquid behavior, with molecular motion increasing at elevated temperatures.

The refractive index of adiponitrile ranges from 1.4380 to 1.4405 at 25°C [3] [8], consistent with the compound's molecular polarizability and electron density distribution. The dielectric constant of 32.5 at ambient temperature [9] reflects the high polarity contributed by the two nitrile functional groups.

Phase Behavior

Adiponitrile exhibits characteristic phase behavior of a polar organic liquid. The vapor pressure remains low at moderate temperatures, measuring 0.01 mmHg at 40°C and increasing to 10 mmHg at 154°C [7]. This low volatility reflects strong intermolecular forces and contributes to the compound's classification as a low-volatility organic compound.

The vapor density of 3.73 relative to air [10] indicates adiponitrile vapors are significantly denser than air, leading to potential accumulation in low-lying areas during spill scenarios. The flash point occurs at 163°C [3] [10] [9], establishing the minimum temperature for vapor ignition under standard testing conditions.

The compound demonstrates stability across a wide temperature range, with decomposition occurring above 194°F (90°C) under certain conditions, particularly in the presence of acids or bases, leading to formation of hydrogen cyanide [13].

Chemical Properties

Functional Group Reactivity

The nitrile functional groups in adiponitrile exhibit characteristic electrophilic behavior at the carbon center, making them susceptible to nucleophilic addition reactions [14]. The carbon-nitrogen triple bond demonstrates reactivity patterns typical of nitriles, including hydrolysis, reduction, and nucleophilic addition processes.

Hydrolysis of adiponitrile proceeds through sequential steps under both acidic and alkaline conditions [14] [15]. Under acidic conditions with dilute hydrochloric acid, the compound undergoes hydrolysis to form adipic acid and ammonium chloride according to the reaction: NC(CH₂)₄CN + 4H₂O + 2HCl → HOOC(CH₂)₄COOH + 2NH₄Cl [15]. Alkaline hydrolysis with sodium hydroxide produces the sodium salt of adipic acid with ammonia evolution [15].

The nitrile groups are susceptible to reduction reactions, particularly hydrogenation over metal catalysts to produce hexamethylenediamine (1,6-diaminohexane) [16]. This transformation represents the primary industrial application of adiponitrile in nylon-66 production [4] [16].

Nucleophilic addition reactions can occur at the electrophilic carbon centers of the nitrile groups, including reactions with organometallic reagents, amines, and alcohols [14]. The symmetrical structure allows for potential bis-addition reactions when stoichiometric amounts of nucleophiles are employed.

Stability Under Various Conditions

Adiponitrile demonstrates chemical stability under normal storage and handling conditions when maintained below its decomposition temperature [17]. The compound remains stable in neutral aqueous solutions and shows resistance to oxidation under ambient conditions.

However, thermal decomposition occurs upon heating above 194°F (90°C), particularly in the presence of catalytic amounts of acids or bases [13] [17]. Decomposition products include highly toxic hydrogen cyanide gas, carbon monoxide, carbon dioxide, and nitrogen oxides [17]. This decomposition pathway necessitates careful temperature control during industrial processing and storage.

The compound exhibits stability toward atmospheric oxygen under normal conditions but may undergo slow oxidation at elevated temperatures or in the presence of strong oxidizing agents [13]. Photostability studies indicate resistance to direct photolysis due to the absence of chromophoric groups absorbing in the environmental UV spectrum (>290 nm) [12].

Hydrolytic stability varies with pH conditions. While adiponitrile shows resistance to hydrolysis under neutral conditions, the rate increases significantly under strongly acidic or alkaline conditions [15]. The hydrolysis half-life has been estimated at greater than 150,000 years under neutral conditions [12], indicating exceptional hydrolytic stability in natural aqueous environments.

Chemical Compatibility and Incompatibility

Adiponitrile demonstrates incompatibility with several classes of chemical compounds, necessitating careful consideration during storage, handling, and processing operations [13] [17]. Strong oxidizing agents, including perchlorates, nitrates, and permanganates, pose significant incompatibility risks and may lead to violent reactions or fire [13].

The compound shows incompatibility with strong acids, particularly sulfuric acid, which can catalyze decomposition reactions leading to hydrogen cyanide formation [13] [17]. Similarly, strong bases including sodium hydroxide and potassium hydroxide present incompatibility concerns, potentially accelerating hydrolysis and decomposition processes [13].

Strong reducing agents, including metal hydrides and alkali metals, represent additional incompatibility hazards [13]. These reactions may proceed with significant heat evolution and potential formation of hazardous byproducts.

Compatibility exists with most organic solvents under controlled conditions, particularly those of similar polarity [9]. The compound shows good compatibility with alcohols, ethers, and aromatic hydrocarbons when maintained at appropriate temperatures and in the absence of catalytic impurities.

Metal compatibility varies with the specific metal and environmental conditions. While adiponitrile shows general compatibility with stainless steel and other corrosion-resistant alloys, prolonged contact with certain metals in the presence of moisture may lead to corrosion issues [13].

Computational Studies of Electronic Structure

Computational quantum chemical studies of adiponitrile have provided valuable insights into its electronic structure and molecular properties. Density Functional Theory (DFT) calculations using various basis sets have been employed to investigate the compound's geometric parameters, electronic properties, and spectroscopic characteristics [18].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which determine the compound's chemical reactivity and electronic transitions [18]. The HOMO is primarily localized on the nitrogen lone pairs of the nitrile groups, while the LUMO exhibits π* character associated with the C≡N bonds [19].

The energy gap between HOMO and LUMO orbitals indicates the chemical stability and reactivity of adiponitrile [18]. Computational studies suggest this gap contributes to the compound's relative chemical stability under ambient conditions while maintaining sufficient reactivity for industrial transformation processes.

Molecular electrostatic potential (MEP) mapping reveals charge distribution patterns across the molecule [18]. The nitrogen atoms of the nitrile groups exhibit significant negative charge density, consistent with their nucleophilic character and ability to participate in hydrogen bonding interactions [19]. Conversely, the carbon atoms of the nitrile groups show positive electrostatic potential, supporting their electrophilic reactivity.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions and charge transfer processes [18]. The analysis reveals the extent of electron delocalization within the molecule and quantifies the contribution of various resonance structures to the overall electronic configuration.

Vibrational frequency calculations using DFT methods have been correlated with experimental infrared and Raman spectra [20]. These studies confirm the assignment of characteristic nitrile stretching frequencies and provide detailed analysis of normal vibrational modes. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [20].

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the comprehensive structural characterization of adiponitrile. The technique provides detailed information about the molecular framework and electronic environment of both hydrogen and carbon nuclei within the compound [1] [2].

Proton Nuclear Magnetic Resonance Spectral Features

Proton nuclear magnetic resonance spectroscopy of adiponitrile reveals a characteristic and relatively simple spectral pattern consistent with its symmetrical linear dinitrile structure. High-resolution proton nuclear magnetic resonance analysis conducted at 600 megahertz in dimethyl sulfoxide-d6 demonstrates two distinct multiplet signals [1]. The chemical shifts appear at 2.54 parts per million as a multiplet integrating for four protons, corresponding to the methylene groups directly attached to the cyano functionalities, and at 1.66 parts per million as a multiplet integrating for four protons, representing the internal methylene groups of the alkyl chain [1].

Alternative solvent systems provide additional spectroscopic perspectives. In deuterated chloroform at 89.56 megahertz, the proton resonances appear in the range of 2.42-2.56 parts per million for the alpha-cyano methylene protons and 1.77-1.99 parts per million for the internal methylene protons [3]. The multiplicity patterns observed reflect the coupling interactions between adjacent methylene groups, resulting in complex multipets due to the overlapping signals from the symmetrical molecular structure [3].

Predictive spectroscopic modeling in deuterium oxide at 600 megahertz has been utilized to generate theoretical proton nuclear magnetic resonance spectra, providing valuable reference data for structural confirmation and analytical method development [4]. The consistency between experimental and predicted spectral features validates the structural assignments and confirms the molecular identity of adiponitrile [4].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides direct structural information about the carbon framework of adiponitrile, offering distinct advantages over proton nuclear magnetic resonance in terms of spectral dispersion and unambiguous carbon identification [2]. The carbon-13 nuclear magnetic resonance spectrum exhibits three characteristic resonances reflecting the symmetrical nature of the molecule [1].

High-resolution carbon-13 nuclear magnetic resonance analysis at 151 megahertz in dimethyl sulfoxide-d6 reveals distinct signals at 120.3 parts per million, 21.7 parts per million, and 15.6 parts per million [1]. The signal at 120.3 parts per million corresponds to the nitrile carbon atoms, consistent with the typical chemical shift range for cyano functionalities in aliphatic nitriles [1]. The resonance at 21.7 parts per million represents the methylene carbons directly attached to the cyano groups, while the signal at 15.6 parts per million corresponds to the internal methylene carbons of the alkyl chain [1].

The carbon-13 nuclear magnetic resonance chemical shifts demonstrate the expected electronic environment for each carbon type within the adiponitrile structure [2]. The significant downfield shift of the nitrile carbons reflects the strong electron-withdrawing effect of the triple bond and the sp hybridization of these carbon centers [2]. The relative positions of the aliphatic carbon signals indicate the sequential arrangement within the hexanedinitrile framework [2].

Mass Spectrometric Analysis

Mass spectrometry represents a crucial analytical technique for the identification and structural elucidation of adiponitrile, providing detailed fragmentation patterns that confirm molecular identity and reveal mechanistic insights into gas-phase decomposition pathways [5] [6].

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of adiponitrile at 75 electron volts reveals characteristic fragmentation patterns that facilitate unambiguous identification [6]. The molecular ion peak appears at mass-to-charge ratio 108, corresponding to the molecular formula C6H8N2, and represents the base peak in many analytical conditions [6]. The molecular ion exhibits moderate stability under electron ionization conditions, maintaining sufficient intensity for reliable detection [6].

The primary fragmentation pathways of adiponitrile involve the cleavage of carbon-carbon bonds and the loss of nitrile-containing fragments [6]. The base peak frequently appears at mass-to-charge ratio 41, corresponding to the ion C2H3N+, formed through alpha-cleavage adjacent to the nitrile functionality [6]. This fragmentation represents a characteristic pattern for aliphatic nitriles and provides diagnostic information for structural identification [6].

Additional significant fragments include the ion at mass-to-charge ratio 68, representing the loss of a cyanoethyl group (CH2CN) from the molecular ion [6]. The fragment at mass-to-charge ratio 54 corresponds to C3H4N+, formed through rearrangement and subsequent fragmentation processes [6]. Lower mass fragments include the nitrile radical cation (CN+) at mass-to-charge ratio 28 and various hydrocarbon fragments reflecting the aliphatic chain decomposition [6].

Other Mass Spectrometric Techniques for Adiponitrile Analysis

Advanced mass spectrometric techniques beyond conventional electron ionization provide enhanced analytical capabilities for adiponitrile characterization [7] [8]. Gas chromatography-tandem mass spectrometry employing triple quadrupole instrumentation offers improved selectivity and sensitivity for quantitative analysis [7]. Multiple reaction monitoring modes enable the specific detection of adiponitrile in complex matrices through the selection of characteristic precursor-to-product ion transitions [7].

High-resolution mass spectrometry utilizing quadrupole time-of-flight instruments provides accurate mass measurements for adiponitrile and its fragments [8]. The precise mass determination facilitates elemental composition assignment and enhances confidence in structural identification [8]. Accurate mass measurements typically achieve sub-parts-per-million mass accuracy, enabling differentiation from isobaric interferences [8].

Liquid chromatography-mass spectrometry interfaces accommodate adiponitrile analysis in aqueous or polar solvent systems where gas chromatographic approaches may be less suitable [8]. Electrospray ionization and atmospheric pressure chemical ionization techniques provide alternative ionization mechanisms that may produce different fragmentation patterns compared to electron ionization [8].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide essential information about the functional groups and molecular vibrations present in adiponitrile [9] [10]. These complementary techniques offer detailed insights into the stretching, bending, and skeletal vibrational modes of the molecule [9].

Infrared spectroscopy of adiponitrile reveals characteristic absorption bands that enable functional group identification and structural confirmation [9]. The most prominent feature appears as a strong absorption at approximately 2245 wavenumbers, corresponding to the carbon-nitrogen triple bond stretching vibration [9]. This frequency is characteristic of aliphatic nitriles and confirms the presence of the cyano functionalities [9].

The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2920-2850 wavenumbers as medium-intensity absorptions [11]. These bands reflect the presence of methylene groups within the alkyl chain and provide information about the aliphatic character of the molecule [11]. The methylene deformation vibrations occur at approximately 1465 wavenumbers, while methylene wagging and rocking modes appear at 1430 and 730 wavenumbers, respectively [11].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular vibrations [12] [13]. The carbon-nitrogen triple bond stretching vibration appears as a strong Raman signal at approximately 2245 wavenumbers for free adiponitrile [12]. When adiponitrile coordinates to metal centers, such as lithium ions in electrolyte applications, the cyano stretching frequency shifts to lower wavenumbers in the range of 2200-2260 wavenumbers, indicating coordination through the nitrogen lone pairs [12].

The Raman spectrum also reveals methylene deformation modes at approximately 1440 wavenumbers and carbon-carbon skeletal vibrations in the 900-1000 wavenumber region [12]. In metal coordination complexes, additional bands may appear in the 400-500 wavenumber region, corresponding to metal-nitrogen stretching vibrations [14].

Crystallographic Analysis

X-ray crystallographic studies of adiponitrile and its coordination compounds provide detailed structural information at the atomic level, revealing molecular geometries, intermolecular interactions, and solid-state packing arrangements [15] [14] [16].

Single crystal X-ray diffraction analysis of bis(adiponitrile)copper(I) nitrate has revealed important structural features of adiponitrile coordination [14]. The complex crystallizes in an orthorhombic crystal system with space group Pnnn and unit cell dimensions of a = 9.41 angstroms, b = 13.73 angstroms, and c = 5.85 angstroms [14]. Each adiponitrile molecule coordinates to two different copper atoms through the nitrogen atoms at both ends, forming an infinite three-dimensional network structure [14].

The coordination geometry around copper centers is tetrahedral, with four nitrogen atoms at distances of approximately 1.98 angstroms [14]. The adiponitrile molecules adopt a planar zigzag configuration of methylene groups, and the structural analysis confirms that the carbon-nitrogen bond length is approximately 1.13 angstroms, consistent with triple bond character [14]. The atoms in the copper-nitrogen-carbon-carbon sequence lie approximately on a straight line, supporting the linear coordination mode of the nitrile functionalities [14].

Silver perchlorate-adiponitrile complex (AgClO4·2NC(CH2)4CN) crystallizes in a tetragonal crystal system, demonstrating alternative coordination modes for adiponitrile [15]. The structural determination reveals the coordination behavior of adiponitrile toward silver centers and provides insights into the solid-state organization of the complex [15].

Sodium perchlorate forms a 1:3 solvate with adiponitrile, producing (adiponitrile)3NaClO4, which functions as a solid electrolyte [16]. This complex exhibits high thermal stability up to 150 degrees Celsius and demonstrates melt-casting ability with a melting point of 81 degrees Celsius [16]. The crystal structure reveals ion-conduction channels and suggests the formation of a fluid nanolayer at grain boundaries that facilitates sodium ion migration [16].

Chromatographic Methods for Quantification

Chromatographic techniques serve as the primary analytical methods for the quantitative determination of adiponitrile in various matrices, offering high selectivity, sensitivity, and precision for routine analysis [17] [18] [19].

Gas chromatography represents the most widely employed technique for adiponitrile analysis, taking advantage of the compound's volatility and thermal stability [18] [19]. Capillary gas chromatography with flame ionization detection provides excellent separation efficiency and quantitative precision for purity determination [18]. Commercial standards typically specify minimum purities of 98.0 percent as determined by capillary gas chromatographic analysis [18] [19].

Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, enabling both qualitative and quantitative analysis [6]. This technique is particularly valuable for adiponitrile determination in complex matrices where spectral confirmation enhances analytical confidence [6]. The retention time and mass spectral fragmentation pattern provide dual confirmation of analyte identity [6].

High-performance liquid chromatography offers alternative separation mechanisms for adiponitrile analysis, particularly in applications involving enzyme kinetics studies and bioconversion monitoring [17] [20]. The technique has been successfully applied to assay intermediate compounds resulting from the hydrolysis of adiponitrile to adipic acid [17]. Reverse-phase liquid chromatography with C18 stationary phases provides effective retention and separation of adiponitrile and related compounds [17].

The high-performance liquid chromatographic method enables the determination of enzyme kinetic parameters, including Michaelis constant (Km) and maximum velocity (Vm) values for nitrile hydratase and amidase enzymes [17]. The precision of the chromatographic method makes it suitable for detailed kinetic studies and mechanistic investigations [17] [20].

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides enhanced sensitivity and resolution for adiponitrile identification and quantification [8]. This technique offers rapid analysis times and high-confidence identification through accurate mass measurements and tandem mass spectrometry capabilities [8].

Purity

Physical Description

Liquid

ODOURLESS OILY COLOURLESS LIQUID.

Water-white, practically odorless, oily liquid.

Water-white, practically odorless, oily liquid. [Note: A solid below 34°F. Forms cyanide in the body.]

Color/Form

Colorless liq

Water-white, oily liquid

XLogP3

Exact Mass

Boiling Point

295.0 °C

295 °C @ 760 mm Hg

295 °C

563°F

Flash Point

200 °F (93 °C) (OPEN CUP)

159 °C c.c.

199°F (open cup)

(oc) 199°F

Vapor Density

3.73 (air= 1)

Relative vapor density (air = 1): 3.7

3.73

Density

0.9676 g/ml @ 20 °C

Relative density (water = 1): 0.97

0.97

LogP

log Kow= -0.32

-0.32

Odor

Appearance

Melting Point

1.0 °C

1-3 °C

1 °C

34°F

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (41.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (42.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (42.2%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (55.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (41.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.79e-04 mmHg

6.8X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 0.3

0.002 mmHg

Pictograms

Acute Toxic;Irritant

Impurities

Other CAS

68411-90-5

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of adipic acid with ammonia (either liquid or vapor phase) produces adipamide as intermediate, which is subsequently dehydrated to adiponitrile.

Prepared by dimerization of acrylonitrile at the cathode of an electrolytic cell (propionitrile and bis(cyanoethyl) ether are by-products).

Prepared by direct addition of hydrogen cyanide to butadiene catalyzed by soluble, air and moisture sensitive, triarylphosphite nickel(0) complexes.

General Manufacturing Information

All other chemical product and preparation manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Services

Hexanedinitrile, hydrogenated, high-boiling fraction: ACTIVE

Hexanedinitrile: ACTIVE

Analytic Laboratory Methods

Storage Conditions

Interactions

Dates

Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine

Chengqiang Wang, Zekun Jia, Bin Zhen, Minghan HanPMID: 29300298 DOI: 10.3390/molecules23010092

Abstract

Supported Ni catalysts prepared under different conditions, for liquid phase hydrogenation of adiponitrile (ADN) to 6-aminocapronitrile (ACN) and hexamethyenediamine (HMD), were investigated. The highly reactive imine intermediate can form condensation byproducts with primary amine products (ACN and HMD), which decreased the yield coefficient of primary amines. The catalysts support, condition of catalyst preparation and dosage of additive were studied to improve the yield. A highly dispersed Ni/SiO₂ catalyst prepared by the direct reduction of Ni(NO₃)₂/SiO₂ suppressed the condensation reactions by promoting the hydrogenation of adsorbed imines, and it gave the improved hydrogenation activity of 0.63 mol·kg·min

and primary amine selectivity of 94% when NaOH was added into the reactor.

Pillar[5]arene-Diketopyrrolopyrrole Fluorescent Copolymer: A Promising Recognition and Adsorption Material for Adiponitrile by Selective Formation of a Conjugated Polypseudorotaxane

Wei Cui, Hao Tang, Linxian Xu, Lingyun Wang, Herbert Meier, Derong CaoPMID: 28524251 DOI: 10.1002/marc.201700161

Abstract

Conjugated pillar[5]arene-diketopyrrolopyrrole copolymer (P1) is synthesized by the copolymerization of a difunctionalized pillar[5]arene and a diketopyrrolopyrrole-based monomer, which shows large extinction coefficients (1.1 × 10m

cm

) at 519 nm and strong emission at 587 nm. P1 exhibits very strong host-guest binding affinity towards adiponitrile but low binding affinity towards 1,4-dihalobutane and 1,4-bis(imidazol-1-yl)butane. Such an enhanced selectivity is first found in the polypseudorotaxane between pillararene and neutral guests in organic solution and is successfully used for the recognition and adsorption of adiponitrile by the formation of a P1-adiponitrile polypseudorotaxane.

Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles

Tobias Betke, Manuel Maier, Heidrun Gruber-Wölfler, Harald GrögerPMID: 30504854 DOI: 10.1038/s41467-018-07434-0

Abstract

Linear α,ω-dinitriles are important precursors for the polymer industry. Most prominently, adiponitrile is produced on an annual scale of ca. 1 million tons. However, a drawback of today's dominating process is the need for large amounts of highly toxic hydrogen cyanide. In this contribution, an alternative approach towards such linear dinitriles is presented based on dehydration of readily available α,ω-dialdoximes at ambient conditions by means of aldoxime dehydratases. In contrast to existing production routes this biocatalytic route enables a highly regio- and chemoselective approach towards dinitriles without the use of hydrogen cyanide or harsh reaction conditions. In addition, a selective synthesis of adiponitrile with substrate loadings of up to 100 g/L and high yields of up to 80% was achieved. Furthermore, a lab scale process on liter scale leading to > 99% conversion at 50 g/L underlines the potential and robustness of this method for technical applicability.Nutritional and exercise interventions variably affect estrogen receptor expression in the adipose tissue of male rats

Lore Metz, Maude Gerbaix, Aurélie Masgrau, Christelle Guillet, Stéphane Walrand, Nathalie Boisseau, Yves Boirie, Daniel CourteixPMID: 26923515 DOI: 10.1016/j.nutres.2015.12.003

Abstract

Energy-dense food consumption and lack of physical activity are implicated in the development of the current obesity epidemic. The role of estrogen in adiposity and fuel partitioning is mediated mainly though the estrogen receptor α (ERα) isoform. We hypothesized that nutritional adaptation and exercise training, either individually or combined, could impact ERα expression in adipose tissue relative to glucose tolerance. Seventy-two Wistar rats were submitted to a high-fat, high-sucrose (HF-HS) diet for 16weeks. The first phase of our study was to investigate the effect of an HF-HS diet on whole-body glucose tolerance, as well as on body composition and ERα expression in different adipose tissues. Second, we investigated the effect of switching to a well-balanced diet, with or without exercise training for 8 weeks, on those same parameters. After the first part of this study, HF-HS-fed rats were fatter (8%) than control rats. Despite a decrease in glucose tolerance, ERα expression in adipose tissues was not significantly altered by an HF-HS diet. The return to a well-balanced diet significantly increased ERα expression in perirenal and epididymal adipose tissue, but there was no effect of diet or exercise training on whole-body glucose tolerance. The present findings suggest that diet is a powerful modulator of ERα expression in adipose tissue, as nutritional modulation after an HF-HS diet strongly affects ERα expression, particularly in perirenal and epididymal adipose tissue. However, ERα expression in adipose tissue does not appear to be associated with whole-body glucose tolerance.Electrochemical synthesis of adiponitrile from the renewable raw material glutamic acid

Jian-Jun Dai, Yao-Bing Huang, Chi Fang, Qing-Xiang Guo, Yao FuPMID: 22441826 DOI: 10.1002/cssc.201100776

Abstract

Current affairs: Adiponitrile, used to produce nylon 6.6, is prepared from the renewable compound glutamic acid by an electrochemical route, involving electro-oxidative decarboxylation and Kolbe coupling reactions. The new route is an example of the use of glutamic acid as a versatile substrate in the transformation of biomass into chemicals. Also, it highlights the use of electrochemical methods in biomass conversion.Adipocytokines, inflammation, and breast cancer risk in postmenopausal women: a prospective study

Amy L Gross, Craig J Newschaffer, Judith Hoffman-Bolton, Nader Rifai, Kala VisvanathanPMID: 23651666 DOI: 10.1158/1055-9965.EPI-12-1444

Abstract

Obesity is a known risk factor for postmenopausal breast cancer; it has been postulated that adipocytokines may mediate this association. We explored the relationship between three markers altered by obesity: leptin, adiponectin, and soluble tumor necrosis factor receptor 2 (sTNF-R2), an inflammatory marker, with breast cancer risk in postmenopausal women. A nested case-control study of postmenopausal women was conducted within CLUE II, a prospective population-based cohort. Baseline plasma levels of leptin, adiponectin, and sTNF-R2 were assayed in 272 female breast cancer cases and 272 controls matched on age, date, and hour of blood draw. Conditional logistic regression was used to estimate matched odds ratios (OR) and 95% confidence intervals (CI). sTNF-R2 and leptin were independently positively associated with breast cancer risk in adjusted models. The OR for breast cancer comparing the highest to lowest tertile was 2.44 (95% CI: 1.30-4.58) for sTNF-R2 and 1.98 (95% CI: 1.20-3.29) for leptin. While higher levels of adiponectin were protective (OR for the lowest tertile = 1.63; 95% CI: 1.02-2.60), there was no dose response. A 20% reduction in the breast cancer risk associated with overweight/obesity was observed when sTNF-R2 alone was included in multivariable models. Including both sTNF-R2 and adiponectin in the models resulted in a 29% reduction in the OR. Adipocytokines and sTNF-R2 are important factors in the etiology of postmenopausal breast cancer due to adiposity. This study informs our understanding of the relationship between obesity, inflammation, and postmenopausal breast cancer and identifies potential biomarkers.Health and ecological effects of adiponitrile

Gerald L Kennedy JrPMID: 15198072 DOI: 10.1081/dct-120030728

Abstract

Adiponitrile (ADN) has moderate acute toxicity with an oral LD50 in rats of 100 to 500 mg/kg and a 4-hr LC50 in rats of 1.71 mg/L (vapor plus aerosol). ADN produced slight eye but no skin irritation in rabbits. Repeated exposures by inhalation produced changes in the hematologic profile with effects seen at 100 or 300 mg/m3. The hematologic changes were reversible upon cessation of further inhalation exposures. Dogs fed up to 500 ppm (equivalent to 12-15 mg/kg) showed no effects but 1,000 ppm produced vomiting and nausea which limited further testing at that concentration. ADN was not a genetic toxin, developmental toxin, reproductive toxin nor did it produce an increase in tumors in a 2-yr drinking water study in rats. Human experience reports are limited to one accidental poisoning case and a few skin exposures resulting in transient irritation and inflammation. ADN is rapidly absorbed and excreted by mammals, and is metabolized to some extent although unchanged ADN is readily detected in urine, and does not bioaccumulate.Development of wet environment TEM (wet-ETEM) for in situ studies of liquid-catalyst reactions on the nanoscale

Pratibha L GaiPMID: 14710723 DOI: 10.1017/s143192760201005x

Abstract

We present the development of in situ wet environmental transmission electron microscopy (wet-ETEM) for direct probing of controlled liquid-catalyst reactions at operating temperatures on the nanoscale. The first nanoscale imaging and electron diffraction of dynamic liquid hydrogenation and polymerization reactions in the manufacture of polyamides reported here opens up new opportunities for high resolution studies of a wide range of solution-solid and solution-gas-solid reactions in the chemical and biological sciences.Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile

J L Moreau, S Azza, F Bigey, A Arnaud, P GalzyPMID: 7952029 DOI: 10.1016/0378-4347(94)00091-3

Abstract

A procedure for the assay of nitrile hydratase and amidase activity by high-performance liquid chromatography is described. The method can be used to assay the intermediate compounds resulting from the hydrolysis of adiponitrile into adipic acid, and to determine the kinetics of the hydrolysis of these compounds using whole cells and enzyme extracts. The precision of the method makes it suitable for the determination of the enzyme parameters: Km and Vm (nitrile hydratase and amidase). Using cyanovaleramide as substrate, Km and Vm were respectively 370 mM and 2060 U/mg for nitrile hydratase and 6.6 mM and 33 U/mg for amidase.Variable interaction network based variable selection for multivariate calibration

Raghuraj Rao, S LakshminarayananPMID: 17765060 DOI: 10.1016/j.aca.2007.08.001